4-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide
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Overview
Description
4-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide is an organic compound belonging to the class of benzamides It features a morpholine ring and a pyrimidine ring linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors, thereby modulating various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-cyano-benzo[4,5]imidazo[1,2-a]pyrimidin-2-yl)-4-nitro-benzamide
- 5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide
- 3-fluoro-5-morpholin-4-yl-N-[3-(2-pyridin-4-ylethyl)-1H-indol-5-yl]benzamide
Uniqueness
4-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide is unique due to its specific structural features, such as the presence of both a morpholine ring and a pyrimidine ring
Properties
Molecular Formula |
C15H15ClN4O2 |
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Molecular Weight |
318.76 g/mol |
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H15ClN4O2/c16-12-3-1-11(2-4-12)14(21)19-13-9-17-15(18-10-13)20-5-7-22-8-6-20/h1-4,9-10H,5-8H2,(H,19,21) |
InChI Key |
RWBNJCULYXMUEN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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